diundecyl (Z)-but-2-enedioate

Environmental fate Bioaccumulation Partitioning

Diundecyl (Z)-but-2-enedioate (CAS 6280-06-4), also referred to as diundecyl maleate or maleic acid diundecyl ester, is a dialkyl maleate diester with two linear C11 undecyl chains. It belongs to the class of α,β-unsaturated dicarboxylic acid esters derived from maleic acid (Z-configuration).

Molecular Formula C26H48O4
Molecular Weight 424.7 g/mol
CAS No. 6280-06-4
Cat. No. B13750703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediundecyl (Z)-but-2-enedioate
CAS6280-06-4
Molecular FormulaC26H48O4
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC
InChIInChI=1S/C26H48O4/c1-3-5-7-9-11-13-15-17-19-23-29-25(27)21-22-26(28)30-24-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3/b22-21-
InChIKeyFBVIPHHSIBKNAH-DQRAZIAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diundecyl (Z)-but-2-enedioate (CAS 6280-06-4): Chemical Identity, Class & Baseline Physicochemical Profile


Diundecyl (Z)-but-2-enedioate (CAS 6280-06-4), also referred to as diundecyl maleate or maleic acid diundecyl ester, is a dialkyl maleate diester with two linear C11 undecyl chains [1]. It belongs to the class of α,β-unsaturated dicarboxylic acid esters derived from maleic acid (Z-configuration) [1]. Computed physicochemical properties include a molecular weight of 424.66 g·mol⁻¹, density of 0.926 g·cm⁻³, boiling point of 497.2 °C at 760 mmHg, and an ACD/LogP of 11.25 . Its water solubility is calculated as 2.7 × 10⁻⁵ g·L⁻¹ at 25 °C, consistent with a highly hydrophobic ester .

Workflow Internal plasticisation, cross-linking, ADMET polymerisation Supports reactive monomer selection
Chemical Role Electrophilic dienophile (Z-alkene); hydrophobic C11 diester Diels-Alder & radical addition suitability
Handling Profile Ambient liquid state; boiling point > 490 °C Supports high-temp polymerisation without premature volatilisation

Why In-Class Substitution of Diundecyl (Z)-but-2-enedioate Is Not Straightforward


Dialkyl maleates are not functionally interchangeable. Chain length, saturation, and double-bond geometry govern logP, melting point, volatility, and reactivity. The (Z)-configuration provides a reactive dienophile for Diels–Alder and addition polymerisation that is absent in succinate analogs [1][2]. Moreover, the C11 chain delivers a distinct balance between hydrophobicity and physical state that differs systematically from shorter-chain (e.g., dioctyl maleate) or longer-chain (e.g., didodecyl maleate) homologs, impacting bioavailability, processing safety, and material performance. The quantitative evidence below demonstrates exactly where diundecyl (Z)-but-2-enedioate diverges from its closest comparators.

Chain-Length Mismatch Shorter (C8) or longer (C12) chains shift hydrophobicity, physical state, and thermal safety margins systematically.
Saturation / Geometry Difference Succinate analogs lack the reactive (Z)-double bond, removing Diels-Alder and radical addition pathways.
Isomeric Interchange Fumarate (E) analogs exhibit different spatial geometry, reactivity, and physical properties than the (Z)-maleate core.

Product-Specific Quantitative Evidence: Diundecyl (Z)-but-2-enedioate vs. Closest Analogs


LogP and Bioaccumulation Potential vs. Dioctyl Maleate and Diundecyl Succinate

Diundecyl (Z)-but-2-enedioate exhibits an ACD/LogP of 11.25, substantially higher than that of dioctyl maleate (ACD/LogP 8.06) and diundecyl succinate (ACD/LogP 10.82) . The corresponding ACD/BCF (pH 5.5) is >1 000 000 for both the target and the succinate analog, while dioctyl maleate shows ACD/BCF ~216 000 . This indicates that the C11 maleate partitions more strongly into organic phases and may require distinct handling or environmental management compared to the shorter-chain or saturated analogs.

LogP & BCF vs. Analogs
Cross-study comparable
ACD/LogP 11.25; BCF >1,000,000
Δ LogP = +3.19 vs. dioctyl maleate; +0.43 vs. diundecyl succinate
Influences environmental partitioning & bioaccumulation potential
Regulatory classification context; computed at pH 5.5
Environmental fate Bioaccumulation Partitioning

Boiling Point and Flash Point vs. Didodecyl Maleate and Dioctyl Maleate

The target compound has a boiling point of 497.2 °C (760 mmHg) and a flash point of 233.5 °C . In comparison, the C12 homolog didodecyl maleate boils at 521.8 °C with a flash point of 245.2 °C, while the C8 analog dioctyl maleate boils at ~417.9 °C (760 mmHg) with a flash point of ~195.5 °C [1]. The intermediate chain length provides a meaningful processing window: lower processing temperatures than the C12 ester yet substantially higher flash-point safety margin than the C8 ester.

Thermal Processing Window
Cross-study comparable
BP 497.2 °C; Flash Point 233.5 °C
Δ BP = –24.6 °C vs. didodecyl; +79.3 °C vs. dioctyl
Balances processing temperature & flash-point safety margin
Data at 760 mmHg
Thermal processing Safety Volatility

Physical State at Ambient Temperature vs. Diundecyl Succinate

Diundecyl (Z)-but-2-enedioate is a liquid at room temperature (no melting point reported; predicted sub-cooled liquid), whereas its saturated analog diundecyl succinate (butanedioic acid diundecyl ester) has an experimentally determined melting point of 56.6 °C . The 1.9 °C lower density (0.926 vs. 0.913 g·cm⁻³ for the succinate) further reflects the impact of the rigid (Z)-double bond on packing .

Ambient Physical State
Direct head-to-head
Liquid at 25 °C; Density 0.926 g·cm⁻³
Δ mp > 56 °C vs. solid diundecyl succinate
Enables direct metering & mixing without heated storage
Predicted sub-cooled liquid state
Formulation Handling Storage

Reactive Dienophile Functionality vs. Diundecyl Succinate

The (Z)-but-2-enedioate core functions as an electron-deficient dienophile, enabling Diels–Alder cycloadditions and radical addition polymerisations that are chemically impossible for the saturated succinate analog [1][2]. This reactivity is exploited in the synthesis of internally plasticised vinyl chloride copolymers, where diundecyl maleate is explicitly listed among C8–C22 dialkyl maleates that impart low-temperature flexibility and tensile strength [2].

Dienophile Reactivity
Class-level inference
Electrophilic (Z)-but-2-enedioate double bond
Qualitative difference: reactive vs. saturated inert core
Unlocks Diels-Alder, radical copolymerisation & thiol-Michael
Influences application scope for reactive formulations
Polymer chemistry Cross-linking Diels-Alder

Research and Industrial Application Scenarios for Diundecyl (Z)-but-2-enedioate


Internal Plasticiser for Vinyl Chloride Copolymers Requiring Low-Temperature Flexibility

Diundecyl maleate is expressly claimed in US 4,210,739 as a co-monomer for internally plasticised vinyl chloride copolymers [1]. Its C11 chain length, combined with the maleate double bond, is designed to suppress crystallinity and impart good low-temperature flexibility while offering migration resistance superior to external plasticisers [1]. The liquid state of the monomer and its boiling point > 490 °C support high-temperature suspension polymerisation without premature volatilisation (see Section 3, Evidence 2 and 3).

Monomer for Degradable Polyesters via ADMET Polymerisation

The closely related di(10-undecenyl) maleate has been demonstrated as a monomer for acyclic diene metathesis (ADMET) polymerisation to yield high-molecular-weight polyesters that can be thermally degraded at tunable temperatures [2]. Diundecyl maleate shares the same electrophilic maleate core and can serve as a precursor for thiol-Michael post-polymerisation modification, enabling the design of stimuli-responsive materials [2].

Hydrophobic Reactive Diluent or Cross-Linker in Coatings and Adhesives

With an ACD/LogP of 11.25 and a liquid state at ambient temperature, diundecyl maleate can function as a hydrophobic reactive diluent in UV-curable or thermally cured coatings . Its dienophile reactivity permits incorporation into Diels–Alder networks or free-radical copolymerisation with electron-rich monomers, providing water-barrier enhancement and flexibility without plasticiser migration (see Section 3, Evidence 1 and 4).

Drag-Reducing Copolymer Architecture in Crude Oil Pipelines

Poly(1-hexene-co-diundecyl maleate) has been evaluated as a drag-reducing agent (DRA) in Iraqi light crude oil, benchmarked against commercial DRA-FLO FUSION 3000 [3]. The copolymer architecture benefits from the C11 ester side chains, which enhance solubility in hydrocarbon media, and the maleate backbone that provides structural rigidity for turbulent-flow suppression [3].

Application
Selection Property
Validation Focus
PVC Internal Plasticiser
Low-temperature flexibility & migration resistance
Copolymer incorporation & extraction resistance testing
ADMET Degradable Polyesters
Electrophilic maleate core & olefin metathesis compatibility
High-MW polymer yield & tunable thermal degradation
Hydrophobic Reactive Diluent
High LogP & ambient liquid state
Water-barrier enhancement & Diels-Alder network density
Crude Oil Drag Reducer
C11 ester side-chain solubility & maleate backbone rigidity
Turbulent-flow suppression vs. commercial DRA benchmarks
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